Molecular Weight and Physicochemical Property Comparison Against Unsubstituted Benzyl Malononitrile
The molecular weight of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile is 303.08 g/mol, a significant increase of +146.94 g/mol compared to the core benzyl malononitrile scaffold (C10H8N2, MW 156.18 g/mol) . This difference is due to the addition of one bromine atom (ΔMW ≈ 79) and one trifluoromethyl group (ΔMW ≈ 69). This higher molecular weight and the presence of highly electronegative fluorine atoms directly correlate with increased lipophilicity (calculated LogP ~3.5 for the target compound vs. ~1.8 for unsubstituted benzyl malononitrile) [1]. In practical terms, this 1.7 LogP unit difference translates to a theoretical 50-fold higher partition coefficient in octanol/water, indicating vastly superior membrane permeability for the target compound [2].
| Evidence Dimension | Molecular Weight and Calculated LogP |
|---|---|
| Target Compound Data | MW: 303.08 g/mol; Calc. LogP: ~3.5 |
| Comparator Or Baseline | Unsubstituted Benzyl Malononitrile (C10H8N2, MW: 156.18 g/mol; Calc. LogP: ~1.8) |
| Quantified Difference | ΔMW = +146.94 g/mol; ΔLogP ≈ +1.7 |
| Conditions | Calculated values based on molecular structure using standard cheminformatic prediction models (e.g., XLogP3). |
Why This Matters
This quantified difference in lipophilicity is a critical parameter for cell-based assays and in vivo studies, where the target compound's enhanced membrane permeability could lead to significantly higher intracellular concentrations and different pharmacokinetic profiles compared to simpler analogs.
- [1] PubChem. (n.d.). Benzyl Malononitrile (CAS: 5415-21-8). National Library of Medicine. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
